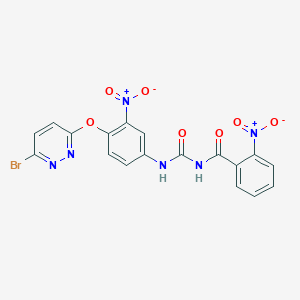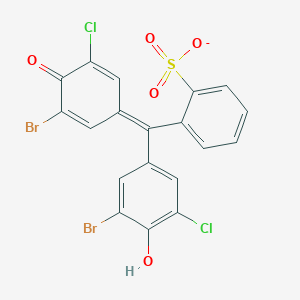
Bromochlorophenol Blue sodium salt
Übersicht
Beschreibung
Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is potentially a pH indicator with a transition interval from 3.0 - 4.6 (yellow to blue) .
Molecular Structure Analysis
The molecular formula of Bromochlorophenol Blue sodium salt is C19H9Br2Cl2NaO5S . Its molecular weight is 603.04 .
Physical And Chemical Properties Analysis
Bromochlorophenol Blue sodium salt has a visual transition interval of 3.0-4.6, changing from yellow to blue . Its maximum wavelength (λmax) is 590 nm . The compound is a black powder .
Wissenschaftliche Forschungsanwendungen
Application in Chromatography
- Summary of the Application: Bromochlorophenol Blue sodium salt is used as a surfactant in chromatography . It has a high solubility, which makes it useful for the dissolution of organic compounds prior to analysis by liquid chromatography .
- Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific experiment, but generally, the Bromochlorophenol Blue sodium salt is dissolved in a suitable solvent and then used to dissolve the organic compound of interest. This solution is then introduced into the chromatography system for analysis .
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt can enhance the resolution of the chromatographic analysis, allowing for more accurate identification and quantification of the components of the organic compound .
Application in Colorimetric Sensor Arrays
- Summary of the Application: Bromochlorophenol Blue sodium salt is used in colorimetric sensor arrays for the detection and identification of sugars . This is particularly useful in food science and medical research, where accurate detection and quantification of different types of sugars are important.
- Methods of Application or Experimental Procedures: The Bromochlorophenol Blue sodium salt is typically incorporated into a sensor array, which changes color in response to different sugars. The exact color change depends on the specific sugar, allowing for its identification .
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt in colorimetric sensor arrays allows for the rapid and accurate identification of different sugars. This can be used to monitor sugar content in food products, or to detect abnormal sugar levels in biological samples, which can be indicative of certain medical conditions .
Application as a Proton Donor
- Summary of the Application: Bromochlorophenol Blue sodium salt can act as a proton donor and is used to enhance radiation-induced reactions . This is particularly useful in radiation chemistry, where it can help to facilitate certain types of chemical reactions.
- Methods of Application or Experimental Procedures: The Bromochlorophenol Blue sodium salt is typically introduced into a reaction system where it can donate protons to facilitate radiation-induced reactions . The exact procedures can vary depending on the specific experiment and the nature of the reactions being studied.
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt as a proton donor can enhance the efficiency of radiation-induced reactions, potentially leading to more effective and efficient chemical processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1/b17-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKAKIITIACLI-HVHKRRFMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br2Cl2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromochlorophenol Blue sodium salt | |
CAS RN |
102185-52-4 | |
| Record name | Bromochlorophenol blue sodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84H33NMG3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



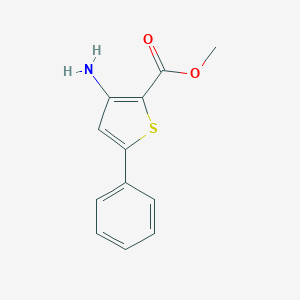
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
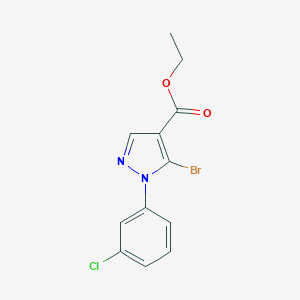
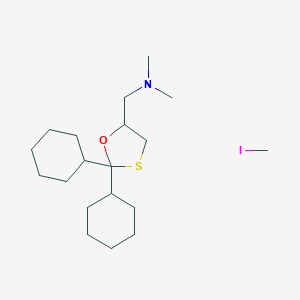
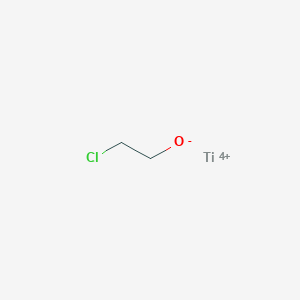
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
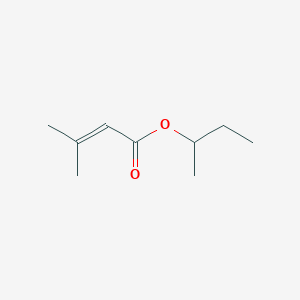
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
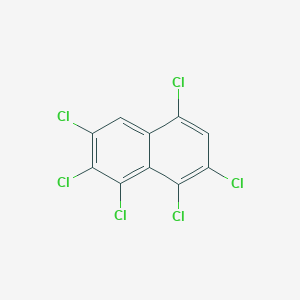
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
